2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 850937-11-0
VCID: VC4203395
InChI: InChI=1S/C18H23N3O3S/c1-3-23-15-6-4-14(5-7-15)17-19-20-18(24-17)25-12-16(22)21-10-8-13(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC(CC3)C
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.46

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

CAS No.: 850937-11-0

Cat. No.: VC4203395

Molecular Formula: C18H23N3O3S

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone - 850937-11-0

Specification

CAS No. 850937-11-0
Molecular Formula C18H23N3O3S
Molecular Weight 361.46
IUPAC Name 2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Standard InChI InChI=1S/C18H23N3O3S/c1-3-23-15-6-4-14(5-7-15)17-19-20-18(24-17)25-12-16(22)21-10-8-13(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3
Standard InChI Key FARXEAUTUDHMLQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC(CC3)C

Introduction

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound classified as a thioether and a derivative of 1,3,4-oxadiazole. It features a unique combination of an oxadiazole ring and a piperidine moiety, which are known for their biological activity and potential pharmaceutical applications. This compound is noted for its antibacterial properties and is referenced in various patent applications related to medicinal chemistry.

Synthesis

The synthesis of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves several key steps. These methods often require careful control of reaction conditions such as temperature and solvent choice (often organic solvents like dichloromethane) to optimize yield and purity.

Synthesis Steps

  • Starting Materials: The synthesis begins with readily available precursors.

  • Reaction Conditions: Specific conditions such as temperature and solvent choice are crucial.

  • Purification: Techniques like chromatography may be used to purify the final product.

Biological Activity

Oxadiazole derivatives, including 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone, are known for their diverse biological activities. These compounds have shown significant antimicrobial and anticancer properties. The presence of the ethoxyphenyl group enhances lipophilicity, potentially improving bioavailability.

Biological Activities Table

ActivityDescription
AntimicrobialEffective against various pathogens
AnticancerPromising activities, particularly against certain cancer cell lines
MechanismLikely involves interaction with enzymes or receptors

Applications

The applications of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone span various fields, including medicinal chemistry. Its antibacterial properties make it a candidate for developing new antimicrobial agents.

Potential Applications Table

FieldPotential Use
Medicinal ChemistryDevelopment of antimicrobial agents
Pharmaceutical ResearchInvestigation into anticancer properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator